4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is an organic compound that features a complex aromatic structure This compound is characterized by the presence of an ethylcarbamoyl group, a fluorine atom, and a methoxy group attached to a phenolic ring
Properties
IUPAC Name |
N-ethyl-2-fluoro-4-(4-hydroxy-3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-3-18-16(20)12-6-4-10(8-13(12)17)11-5-7-14(19)15(9-11)21-2/h4-9,19H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYNIXAAGKAQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685766 | |
| Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261954-84-0 | |
| Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol can be achieved through a multi-step process involving nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chloro-3-fluoroaniline with ethyl isocyanate to form the ethylcarbamoyl intermediate. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 2-methoxyphenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in the ethylcarbamoyl moiety can be reduced to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamoyl derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The presence of the fluorine atom enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethylcarbamoyl)-3-fluorophenylboronic acid
- 3-(Ethylcarbamoyl)-4-fluorophenylboronic acid
Uniqueness
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methoxyphenol is unique due to the presence of both the ethylcarbamoyl and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the fluorine atom enhances its potential for diverse applications compared to similar compounds.
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